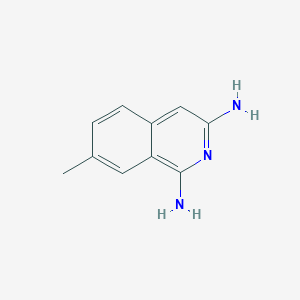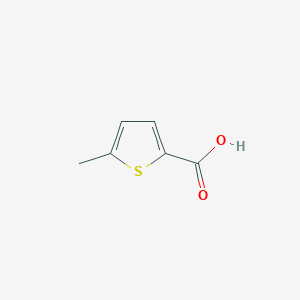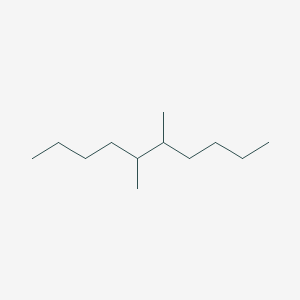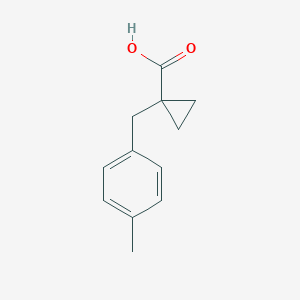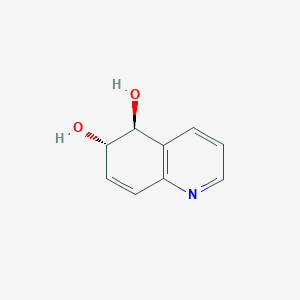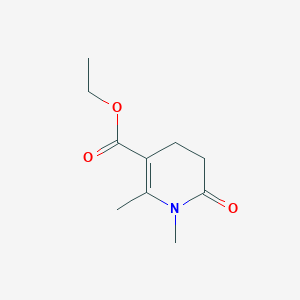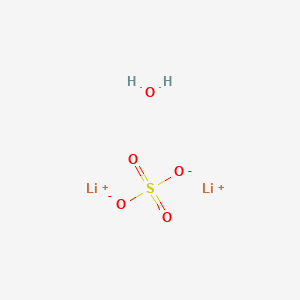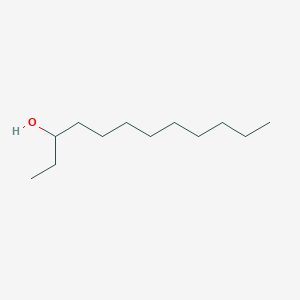
3-Dodecanol
Vue d'ensemble
Description
3-Dodecanol, also known as lauryl alcohol, is an organic compound produced industrially from palm kernel oil or coconut oil . It is a fatty alcohol and has a floral odor . Sulfate esters of lauryl alcohol, especially sodium lauryl sulfate, are widely used as surfactants .
Synthesis Analysis
3-Dodecanol can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It may also be produced synthetically via the Ziegler process . A classic laboratory method involves Bouveault-Blanc reduction of ethyl laurate .
Molecular Structure Analysis
The molecular formula of 3-Dodecanol is C12H26O . It has an average mass of 186.334 Da and a monoisotopic mass of 186.198364 Da .
Chemical Reactions Analysis
3-Dodecanol is used to make surfactants, lubricating oils, pharmaceuticals, in the formation of monolithic polymers and as a flavor enhancing food additive . In cosmetics, 3-Dodecanol is used as an emollient . It is also the precursor to dodecanal, an important fragrance, and 1-bromododecane, an alkylating agent for improving the lipophilicity of organic molecules .
Physical And Chemical Properties Analysis
3-Dodecanol is a colorless solid with a density of 0.8309 . It has a melting point of 24 °C and a boiling point of 259 °C . It is soluble in ethanol and diethyl ether, but has low solubility in water (0.004 g/L) .
Applications De Recherche Scientifique
Thermal Energy Storage in Buildings
3-Dodecanol has been explored for use in thermal energy storage, particularly as a component in form-stable composite phase change materials (PCMs). These PCMs, incorporating dodecanol, show potential for thermal heat storage in buildings. The composite material, created through vacuum impregnation of dodecanol into cement, demonstrated good chemical stability, thermal properties, and reliability, making it a viable option for energy-efficient building design (Memon, Lo, Cui, & Barbhuiya, 2013).
Emulsion Applications
Dodecanol has been used in the synthesis of amphiphilic compounds for emulsion applications. Specifically, it was covalently coupled to sodium alginate to create an amphiphilic dodecanol alginate (DA) for oil-in-water (O/W) emulsion applications. This novel substance proved effective in stabilizing emulsions at certain concentrations, indicating its potential in various industrial and pharmaceutical applications (Yang, Jiang, He, & Xia, 2012).
Micro-scale Extraction Processes
In chemical engineering, dodecanol has been utilized in single-stage solvent extraction studies. Experiments using dodecanol in microbore tubes demonstrated its effectiveness in achieving high stage efficiency, quick settling, and low pressure drop, marking its significance in process intensification and efficiency enhancement in extraction processes (Darekar, Singh, Mukhopadhyay, & Shenoy, 2016).
Nanomaterial Synthesis
Dodecanol has been instrumental in the synthesis of nanomaterials, such as Fe3O4/Ag heterodimer nanocrystals. Its use in the synthesis process contributed to achieving size control and hydrophilic surface modification of these nanocrystals, which are essential for biomedical applications (Li et al., 2010).
Surfactant Research
Research in surfactant science has utilized dodecanol, particularly in the study of solubilization behavior in microemulsions. Dodecanol-limonene binary oil mixtures in sodium dihexyl sulfosuccinate microemulsions revealed insights into the optimum salinity and oil solubilization capacity, contributing to the development of new mathematical models for surfactant applications (Szekeres, Acosta, Sabatini, & Harwell, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
dodecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGZLITBCRLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871200 | |
| Record name | 3-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 25 deg C; [ChemIDplus] Melting point = 12 deg C; [ChemSampCo MSDS] | |
| Record name | 3-Dodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11541 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Dodecanol | |
CAS RN |
10203-30-2 | |
| Record name | 3-Dodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dodecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


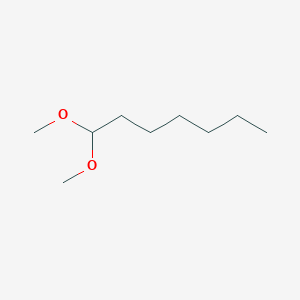
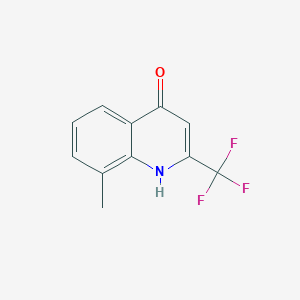
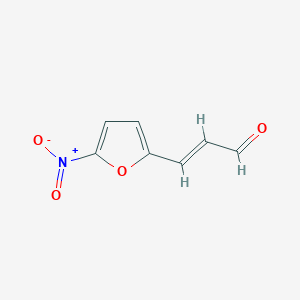

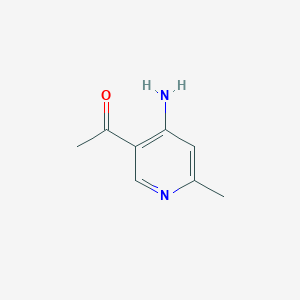
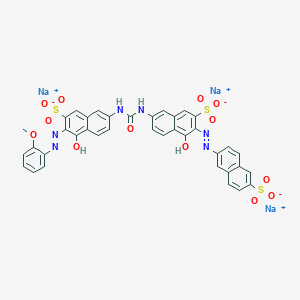
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
